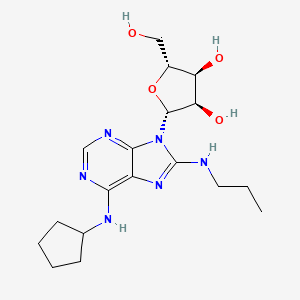![molecular formula C7H8N4 B12928924 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine CAS No. 1373333-63-1](/img/structure/B12928924.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an amine group at the 7-position further defines its structure. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with receptors on the cell surface, triggering downstream signaling pathways that result in specific cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
1H-Pyrazolo[4,3-c]pyridines: These compounds also have a fused ring system but with a different arrangement of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
| 1373333-63-1 | |
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
1-methylpyrazolo[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9) |
InChI-Schlüssel |
WVLCVBGOYWGOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CN=C2N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)




